REACTION_SMILES
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[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:1][C:2]1([CH3:17])[O:3][C:4](=[O:16])[CH:5]([CH2:7][C:8]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])=[O:15])[O:6]1.[CH3:26][O-:27].[ClH:18].[Na+:28]>>[CH3:2][O:3][C:4]([CH:5]([OH:6])[CH2:7][C:8]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])=[O:15])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)CC1OC(C)(C)OC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(=O)CC(O)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |